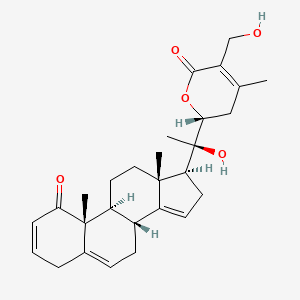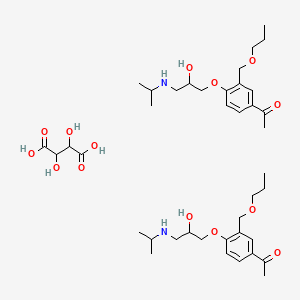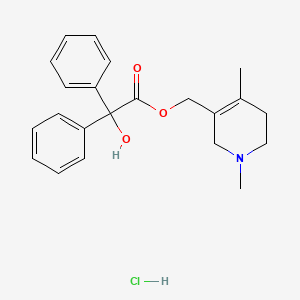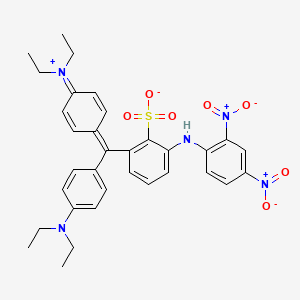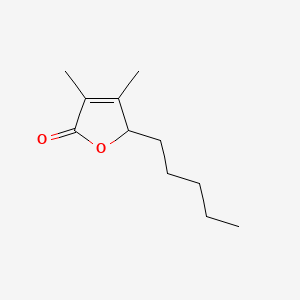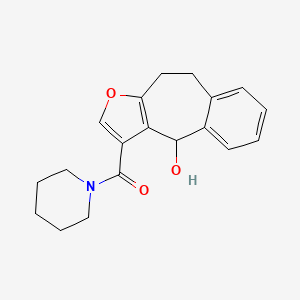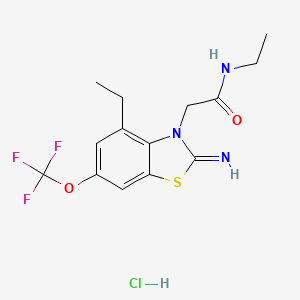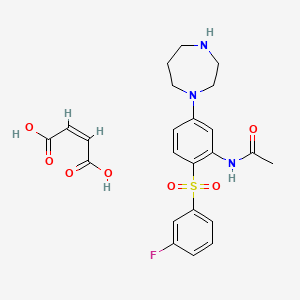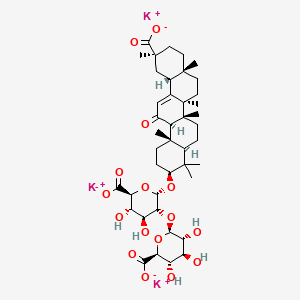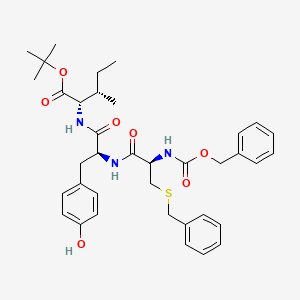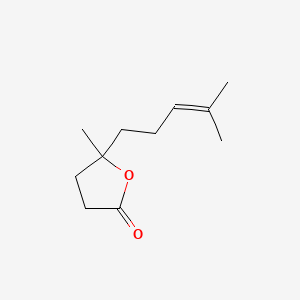
Orin lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orin lactone is a compound that has garnered attention due to its unique chemical properties and potential applications. It is a type of lactone, which is a cyclic ester derived from hydroxy acids. Lactones are known for their presence in various natural products and their roles in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Orin lactone can be achieved through several methods. One common approach involves the hydroxylation, β-oxidation, and lactonization of fatty acids . Another method includes the reduction of unsaturated lactones or the Baeyer–Villiger oxidation of cyclic ketones . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes, such as fermentation using yeast and fungi . These organisms can produce lactones through metabolic pathways, making the process more sustainable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Orin lactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent. Substitution reactions may involve halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted lactones.
Wissenschaftliche Forschungsanwendungen
Orin lactone has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Orin lactone involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule in biological systems, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Orin lactone can be compared with other similar compounds, such as:
Gamma-lactones: These are five-membered lactones known for their presence in natural products and their roles in flavor and fragrance.
Delta-lactones: These are six-membered lactones with similar applications in the flavor and fragrance industry.
Macrocyclic lactones: These are larger ring lactones with applications in pharmaceuticals and as insect pheromones.
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
134359-15-2 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
5-methyl-5-(4-methylpent-3-enyl)oxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-9(2)5-4-7-11(3)8-6-10(12)13-11/h5H,4,6-8H2,1-3H3 |
InChI-Schlüssel |
JWFJBYSFFKKMIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1(CCC(=O)O1)C)C |
Dichte |
0.960-0.991 (20°) |
Physikalische Beschreibung |
Clear colourless liquid; Sweet fruity aroma reminiscent of apple |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)


